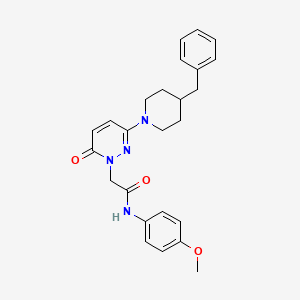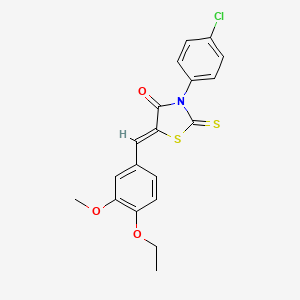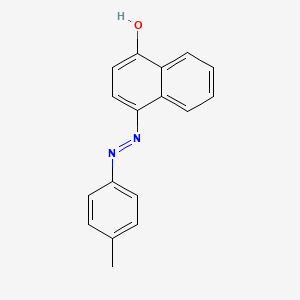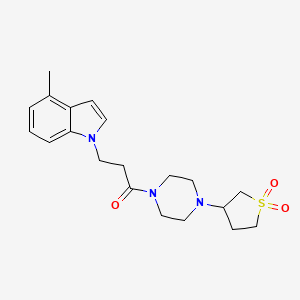![molecular formula C20H18N4O3 B12159568 N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B12159568.png)
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is a synthetic organic compound that combines structural elements of quinoxaline and indole. These two moieties are known for their significant biological activities, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions
-
Preparation of Quinoxaline Derivative
Starting Material: 3-hydroxyquinoxaline-2-one.
Reaction: Alkylation with an appropriate ethylating agent under basic conditions to introduce the ethyl group.
Conditions: Typically, this reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
-
Coupling with Indole Derivative
Starting Material: 1H-indole-3-acetic acid.
Reaction: Coupling with the ethylated quinoxaline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen, at room temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoxaline moiety can be oxidized to form a quinone derivative.
Reduction: The carbonyl groups in both the quinoxaline and indole moieties can be reduced to their respective alcohols.
Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide involves its interaction with cellular proteins and enzymes. It is known to induce apoptosis in cancer cells by activating the p53 pathway, leading to cell cycle arrest and programmed cell death . The compound also interacts with the Bcl-2 family of proteins, which regulate the intrinsic pathway of apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another compound combining indole and a different aromatic moiety.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
N-[2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-2-(1H-indol-3-yl)acetamide is unique due to its combination of quinoxaline and indole structures, which confer distinct biological activities. This dual functionality makes it a versatile compound for various research applications, particularly in the field of medicinal chemistry.
Properties
Molecular Formula |
C20H18N4O3 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C20H18N4O3/c25-18(11-13-12-22-15-6-2-1-5-14(13)15)21-9-10-24-17-8-4-3-7-16(17)23-19(26)20(24)27/h1-8,12,22H,9-11H2,(H,21,25)(H,23,26) |
InChI Key |
FOYJOAQSZOOKTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[4-(4-bromophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12159493.png)


![N-(3-methoxyphenyl)-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12159507.png)
![ethyl 1-(3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12159509.png)
![2'-(2-furylmethyl)-{N}-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12159513.png)


![N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B12159526.png)


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12159541.png)
![4-[(Z)-{2-[({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B12159545.png)

